molecular formula C15H8BrCl2N3O3 B2682523 (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1090949-90-8

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2682523
CAS No.: 1090949-90-8
M. Wt: 429.05
InChI Key: ANBOSJYIYOAGEC-UHFFFAOYSA-N
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Description

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate: is a complex organic compound characterized by its bromo and chloro substituents on the pyridine rings, as well as the oxo group on the pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo and chloro substituents can be further oxidized to form more highly substituted derivatives.

  • Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives might be used in the study of biological processes and interactions.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific applications. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be determined by the nature of these interactions and the resulting biochemical changes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of bromo, chloro, and oxo substituents. Similar compounds might include other pyridine and pyrimidine derivatives, but the presence of both bromo and chloro groups on the pyridine ring sets it apart. Examples of similar compounds include:

  • 7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

  • Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Properties

IUPAC Name

(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2N3O3/c16-8-1-4-12-19-9(5-13(22)21(12)6-8)7-24-15(23)14-10(17)2-3-11(18)20-14/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBOSJYIYOAGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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